

Confirming the selectivity of Evogliptin tartrate for DPP-4 over other proteases

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Compound of Interest

Compound Name: *Evogliptin tartrate*

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Evogliptin Tartrate: A Comprehensive Guide to its High Selectivity for DPP-4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Evogliptin tartrate**'s selectivity for the dipeptidyl peptidase-4 (DPP-4) enzyme over other homologous proteases. The following sections present quantitative data, detailed experimental methodologies, and visual representations to support the assessment of Evogliptin's superior selectivity profile, a critical attribute for a therapeutic agent in the treatment of type 2 diabetes.

High Potency and Selectivity of Evogliptin

Evogliptin is a potent and highly selective inhibitor of the DPP-4 enzyme.^[1] In vitro studies have demonstrated that Evogliptin inhibits human plasma DPP-4 with a half-maximal inhibitory concentration (IC₅₀) value of 0.9 nM.^[1] This high potency, however, does not compromise its selectivity. The remarkable selectivity of Evogliptin is a key characteristic that distinguishes it from some other DPP-4 inhibitors and is crucial for minimizing off-target effects.

A critical aspect of the safety and efficacy of DPP-4 inhibitors is their selectivity for DPP-4 over other closely related proteases, such as DPP-8 and DPP-9. Inhibition of these other dipeptidyl peptidases has been associated with toxicity.^[1] Evogliptin exhibits a remarkable selectivity profile, being 6,000 times more potent in inhibiting DPP-4 than DPP-8 and DPP-9.^[1]

Furthermore, its selectivity extends to over 20,000-fold against other proteases like DPP-I, DPP-II, and fibroblast activation protein-alpha (FAP α).^[1]

The following table summarizes the inhibitory activity of Evogliptin against a panel of human proteases, highlighting its exceptional selectivity for DPP-4.

Enzyme	IC50 (nM)	Selectivity Ratio (vs. DPP-4)
Dipeptidyl Peptidase-4 (DPP-4)	0.9	1
Dipeptidyl Peptidase-8 (DPP-8)	~5,400	~6,000
Dipeptidyl Peptidase-9 (DPP-9)	~5,400	~6,000
Dipeptidyl Peptidase-I (DPP-I)	>18,000	>20,000
Dipeptidyl Peptidase-II (DPP-II)	>18,000	>20,000
Fibroblast Activation Protein- α (FAP α)	>18,000	>20,000

Note: IC50 values for proteases other than DPP-4 are estimated based on the reported selectivity ratios.^[1]

Experimental Protocols

The determination of the inhibitory activity and selectivity of **Evogliptin tartrate** is performed through in vitro enzymatic assays. The following is a generalized protocol that reflects the standard methodology used in the field.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Evogliptin against DPP-4 and other proteases to assess its selectivity.

Materials:

- Recombinant human DPP-4, DPP-8, DPP-9, DPP-I, DPP-II, and FAP α enzymes.
- Fluorogenic substrates specific for each enzyme (e.g., Gly-Pro-AMC for DPP-4).
- **Evogliptin tartrate** stock solution of known concentration.
- Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
- 96-well black microplates.
- Fluorescence microplate reader.

Procedure:

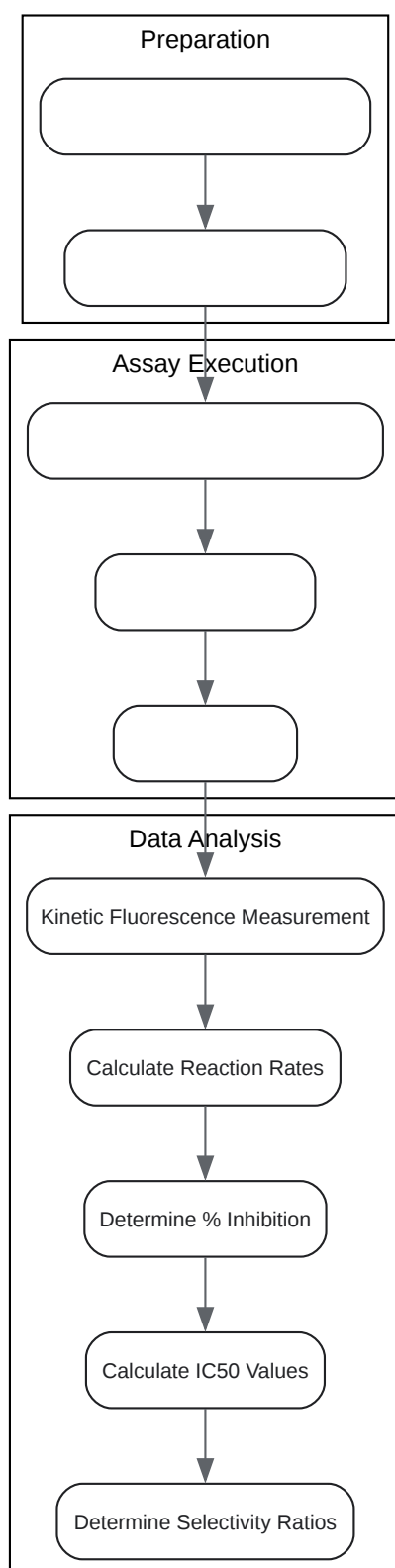
- **Enzyme and Substrate Preparation:** Recombinant enzymes are diluted to a predetermined optimal concentration in the assay buffer. The fluorogenic substrate is also diluted in the assay buffer to a concentration typically at or below its Michaelis-Menten constant (K_m) for the respective enzyme.
- **Inhibitor Dilution:** A serial dilution of **Evogliptin tartrate** is prepared in the assay buffer to obtain a range of concentrations for IC₅₀ determination.
- **Assay Reaction:**
 - To each well of the 96-well plate, add a fixed volume of the assay buffer.
 - Add a specific volume of the diluted **Evogliptin tartrate** or vehicle control (buffer) to the respective wells.
 - Add the diluted enzyme solution to all wells except for the blank controls.
 - The plate is then pre-incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
 - The enzymatic reaction is initiated by adding the fluorogenic substrate solution to all wells.
- **Data Acquisition:** The fluorescence intensity is measured kinetically over a specific time period (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and

emission wavelengths for the fluorophore being used (e.g., AMC).

- Data Analysis:
 - The rate of reaction (slope of the linear phase of the fluorescence signal over time) is calculated for each concentration of the inhibitor.
 - The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the reaction rate of the vehicle control.
 - The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
- Selectivity Determination: The selectivity ratio is calculated by dividing the IC₅₀ value for the other proteases (e.g., DPP-8, DPP-9) by the IC₅₀ value for DPP-4.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the selectivity of a DPP-4 inhibitor like Evogliptin.



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Caption: Workflow for DPP-4 Inhibitor Selectivity Assay.

This comprehensive analysis, including the robust quantitative data and a clear understanding of the experimental methodology, confirms the high selectivity of **Evogliptin tartrate** for the DPP-4 enzyme. This characteristic is fundamental to its clinical profile, contributing to its efficacy and safety in the management of type 2 diabetes.

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References

- 1. Multiple-dose pharmacokinetics and pharmacodynamics of evogliptin (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
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